molecular formula C45H48N8O6 B611420 TOP1210 CAS No. 1628439-59-7

TOP1210

Cat. No. B611420
M. Wt: 796.93
InChI Key: MMBUUNLZGRAVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TOP1210 a narrow spectrum kinase inhibitor. TOP1210 potently inhibits P38α, Src, and Syk kinase activities.

Scientific Research Applications

TOP1210 in Inflammatory Bowel Disease:

  • Inhibition of Kinase Activities : TOP1210 demonstrates potent inhibitory effects on P38&agr;, Src, and Syk kinase activities, which are key mediators in inflammation (Biancheri et al., 2016).
  • Effects on Proinflammatory Cytokine Release : It exhibits significant inhibitory activity against proinflammatory cytokine release in cellular assays and inflamed colonic ulcerative colitis (UC) biopsies (Biancheri et al., 2016).
  • Comparative Efficacy : TOP1210 shows a broader efficacy profile compared to selective kinase inhibitors, making it a promising candidate for treating inflammatory bowel disease (Biancheri et al., 2016).

Other Applications:

  • Modulation of Immune Response : TOP1210 mimics the inhibitory effects of combined selective kinase inhibitors, suggesting potential use in modulating the immune response in certain conditions (Lindberg et al., 2016).

properties

CAS RN

1628439-59-7

Product Name

TOP1210

Molecular Formula

C45H48N8O6

Molecular Weight

796.93

IUPAC Name

3-((4-((4-(3-(3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)ureido)naphthalen-1-yl)oxy)pyrimidin-2-yl)amino)-5-ethynyl-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)benzamide

InChI

InChI=1S/C45H48N8O6/c1-7-31-26-32(42(54)46-20-21-57-24-25-58-23-22-56-6)28-33(27-31)48-43-47-19-18-41(51-43)59-38-17-16-37(35-10-8-9-11-36(35)38)49-44(55)50-40-29-39(45(3,4)5)52-53(40)34-14-12-30(2)13-15-34/h1,8-19,26-29H,20-25H2,2-6H3,(H,46,54)(H,47,48,51)(H2,49,50,55)

InChI Key

MMBUUNLZGRAVKE-UHFFFAOYSA-N

SMILES

O=C(NCCOCCOCCOC)C1=CC(C#C)=CC(NC2=NC=CC(OC3=C4C=CC=CC4=C(NC(NC5=CC(C(C)(C)C)=NN5C6=CC=C(C)C=C6)=O)C=C3)=N2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TOP1210;  TOP-1210;  TOP 1210; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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